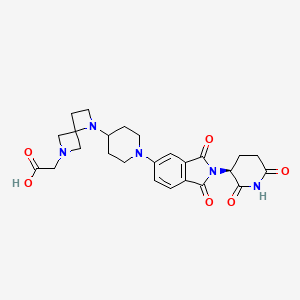
E3 Ligase Ligand-linker Conjugate 94
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 94 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of proteins by the ubiquitin-proteasome system . The ubiquitin-proteasome system is essential for maintaining cellular homeostasis by degrading misfolded, damaged, or excess proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 94 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. One common method includes the use of primary amines and DIPEA in DMF at 90°C to introduce the linker to the ligand . The process typically involves multiple steps, including the activation of the ligand and the subsequent attachment of the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
E3 Ligase Ligand-linker Conjugate 94 undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: These reactions may be involved in the activation of the ligand or the linker.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures, such as 90°C .
Major Products Formed
The major product formed from these reactions is the this compound itself, which can then be used as an intermediate for the synthesis of complete PROTAC molecules .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 94 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, allowing researchers to study the effects of protein depletion on cellular processes.
Industry: Used in the development of new drugs and therapeutic strategies by pharmaceutical companies.
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 94 functions by recruiting the E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound binds to the E3 ligase and the target protein, forming a ternary complex that facilitates the transfer of ubiquitin to the target protein . This process is crucial for regulating protein levels and maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
E3 Ligase Ligand-linker Conjugate 94 is unique in its ability to recruit specific E3 ligases, such as Cereblon, to target proteins for degradation . Similar compounds include:
Von Hippel-Lindau (VHL) Ligands: Used in PROTACs to recruit the VHL E3 ligase.
MDM2 Ligands: Target the MDM2 E3 ligase for protein degradation.
Cereblon (CRBN) Ligands: Similar to this compound, these ligands recruit the Cereblon E3 ligase.
cIAP1 Ligands: Used to recruit the cIAP1 E3 ligase.
This compound stands out due to its specific binding affinity and the efficiency with which it facilitates protein degradation, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C25H29N5O6 |
|---|---|
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
2-[1-[1-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-1,6-diazaspiro[3.3]heptan-6-yl]acetic acid |
InChI |
InChI=1S/C25H29N5O6/c31-20-4-3-19(22(34)26-20)30-23(35)17-2-1-16(11-18(17)24(30)36)28-8-5-15(6-9-28)29-10-7-25(29)13-27(14-25)12-21(32)33/h1-2,11,15,19H,3-10,12-14H2,(H,32,33)(H,26,31,34)/t19-/m0/s1 |
InChI-Schlüssel |
ZBVOXADHYACZOZ-IBGZPJMESA-N |
Isomerische SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CC(=O)O |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N5CCC56CN(C6)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




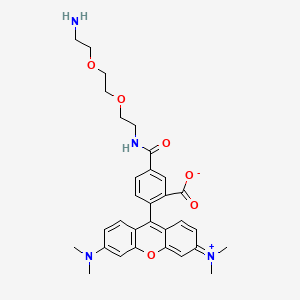

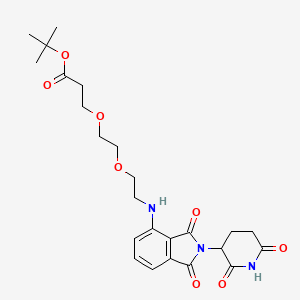
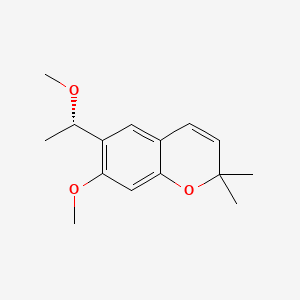
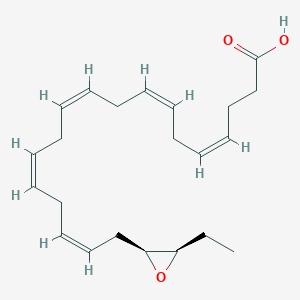
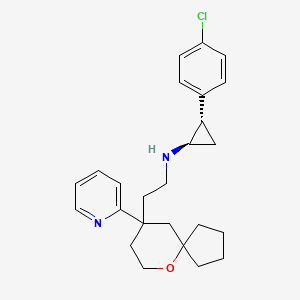
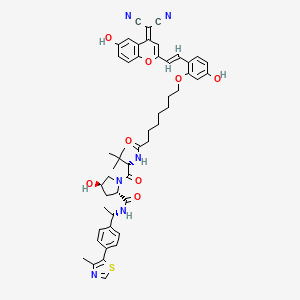
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)


